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Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and
development of novel antibiotic classes with unique mechanisms of action. The polythioamides
represent a promising new class of natural product antibiotics, with closthioamide as its
pioneering member. Isolated from the strictly anaerobic bacterium Ruminiclostridium
cellulolyticum (formerly Clostridium cellulolyticum), closthioamide exhibits potent activity
against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus
aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] This technical guide
provides an in-depth overview of the discovery, mechanism of action, biosynthesis, and key
experimental protocols associated with the polythioamide class of antibiotics, tailored for
researchers, scientists, and drug development professionals.

Discovery of Closthioamide

Closthioamide was first isolated from the fermentation broth of Ruminiclostridium
cellulolyticum, an anaerobic bacterium found in decayed grass.[6][7] Its discovery was
significant as it represented a secondary metabolite from a strictly anaerobic microorganism
with a completely novel chemical structure.[5][6] The structure of closthioamide is unique,
featuring a symmetrical nonribosomal peptide with six thioamide moieties.[4]
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Mechanism of Action: A Novel DNA Gyrase Inhibitor

Subsequent investigations into the mode of action of closthioamide revealed that it functions
as a potent inhibitor of bacterial DNA gyrase.[1][8] Specifically, it impairs DNA replication by
targeting the ATPase function of DNA gyrase and, to a lesser extent, topoisomerase IV.[1][3]
This mechanism is distinct from that of established DNA gyrase inhibitors like quinolones and
aminocoumarins, as closthioamide does not significantly affect the cleavage-rejoining function
of the enzyme and may act allosterically.[1][8] This novel mechanism of action makes
closthioamide a promising candidate for overcoming existing antibiotic resistance.

Quantitative Antimicrobial Activity

Closthioamide has demonstrated significant in vitro activity against a variety of Gram-positive
bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values
for closthioamide against selected bacterial strains.

Bacterial Strain Type MIC (mglL) Reference(s)

Staphylococcus

Gram-positive 0.027 - 0.44 [8]
aureus (MRSA)

Enterococcus faecalis

Gram-positive 0.027 - 0.44 [8]
(VRE)
Enterococcus faecium -

Gram-positive 0.027 - 0.44 [8]
(VRE)
Streptococcus .

) Gram-positive 0.027 - 0.44 [8]

pneumoniae

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of
polythioamide antibiotics.

Cultivation of Ruminiclostridium cellulolyticum

¢ Organism and Medium:Ruminiclostridium cellulolyticum ATCC 35319, originally isolated from
decayed grass, is used.[7][9] A defined medium, such as a modified CM3 medium, is
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prepared using anaerobic culture techniques.[9]

o Growth Conditions: The bacterium is grown in a bioreactor under strictly anaerobic
conditions. The temperature is maintained at 34°C, and the pH is controlled at 7.2.[9] The

culture is agitated at a constant speed, for example, 50 rpm.[9]

 Inoculation: An exponentially growing culture is used as the inoculum, typically at a 10%

volume.[9]

Determination of Minimum Inhibitory Concentration
(MIC)

e Method: The broth microdilution method is a standard procedure for determining MIC values.
[5][10]

e Procedure:

o Atwo-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g.,
Mueller-Hinton broth) in a 96-well microtiter plate.

o Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10"5
CFU/mL).

o Positive (no antibiotic) and negative (no bacteria) control wells are included.
o The plates are incubated at 37°C for 18-24 hours.

o The MIC is determined as the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.[10]

DNA Gyrase Supercoiling Inhibition Assay

¢ Principle: This assay measures the ability of an inhibitor to prevent the ATP-dependent
supercoiling of relaxed plasmid DNA by DNA gyrase.

e Procedure:
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o The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the
appropriate buffer (e.g., 35 mM Tris-HCI pH 7.5, 24 mM KCI, 4 mM MgCI2, 2 mM DTT, 1.8
mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

o The test compound (e.g., closthioamide) is added at various concentrations.

o The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time
(e.g., 30 minutes).

o The reaction is stopped by the addition of a stop solution (e.g., containing SDS and
proteinase K).

o The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by
agarose gel electrophoresis.

o The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under
UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled
DNA compared to the control.

DNA Gyrase ATPase Activity Assay

o Principle: This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential
for its function.

e Procedure:

o The reaction is performed in a buffer containing Tris-HCI, KCI, MgCI2, ATP, and relaxed
DNA.[11]

o DNA gyrase and the test compound are added to the reaction mixture.[11]
o The reaction is initiated by the addition of ATP and incubated at 37°C.[11]

o The amount of inorganic phosphate released from ATP hydrolysis is measured using a
colorimetric method (e.g., using malachite green).

o A decrease in the amount of phosphate released in the presence of the test compound
indicates inhibition of the ATPase activity.
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Visualizations: Pathways and Workflows
Biosynthesis of Closthioamide

The biosynthesis of closthioamide follows a novel, NRPS-independent thiotemplated pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Emergence of Polythioamides: A New Frontier in
Antibiotic Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422212#polythioamide-class-of-antibiotics-
discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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